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Abstract
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant

anti-neoplastic properties. By targeting key enzymes responsible for histone acetylation—a

critical epigenetic modification—PU139 offers a valuable tool for cancer research and a

potential scaffold for the development of novel therapeutic agents. This document provides a

comprehensive technical overview of PU139, including its mechanism of action, quantitative

inhibitory data, detailed experimental protocols for its characterization, and insights into the

signaling pathways it modulates.

Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a pivotal role in the

regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to

lysine residues on histone tails, HATs neutralize the positive charge of histones, leading to a

more relaxed chromatin structure that is permissive for transcription. Dysregulation of HAT

activity is implicated in the pathogenesis of various diseases, including cancer.

PU139 has emerged as a significant small molecule inhibitor of HATs, demonstrating broad-

spectrum activity against multiple HAT family members. Its ability to induce cell growth

inhibition and a unique form of caspase-independent cell death in cancer cells has positioned it

as a compound of interest for further investigation.
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Mechanism of Action
PU139 exerts its biological effects through the direct inhibition of histone acetyltransferases. It

acts as a pan-inhibitor, targeting multiple members of the HAT family, thereby preventing the

acetylation of histones and other protein substrates. This leads to a state of histone

hypoacetylation, which is associated with a more condensed chromatin structure and

transcriptional repression of genes involved in cell proliferation and survival. The resulting

cellular stress culminates in a form of programmed cell death that does not rely on the

canonical caspase cascade.

Quantitative Data
The inhibitory activity of PU139 has been quantified against several key HAT enzymes and a

panel of human cancer cell lines.

Table 1: In Vitro HAT Inhibition
Target Enzyme IC50 (μM)

Gcn5 8.39[1]

p300/CBP-associated factor (PCAF) 9.74[1]

CREB-binding protein (CBP) 2.49[1]

p300 5.35[1]

Table 2: Anti-proliferative Activity (GI50)
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Cell Line Cancer Type GI50 (μM)

A431 Skin Carcinoma <60[1]

A549 Lung Carcinoma <60[1]

A2780 Ovarian Carcinoma <60[1]

HepG2 Hepatocellular Carcinoma <60[1]

SW480 Colon Adenocarcinoma <60[1]

U-87 MG Glioblastoma <60[1]

HCT116 Colorectal Carcinoma <60[1]

SK-N-SH Neuroblastoma <60[1]

MCF7 Breast Adenocarcinoma <60[1]

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity

of PU139 against a specific HAT enzyme (e.g., p300/CBP, Gcn5, PCAF).

Materials:

Recombinant HAT enzyme

Histone H3 or H4 peptide substrate

Acetyl-CoA

PU139 (or other test inhibitor)

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Developing reagent that reacts with free thiol groups of Coenzyme A (e.g., 7-diethylamino-3-

(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
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96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare a serial dilution of PU139 in assay buffer.

In a 96-well black microplate, add the following to each well:

Assay Buffer

Recombinant HAT enzyme

PU139 at various concentrations

Initiate the reaction by adding a mixture of the histone peptide substrate and Acetyl-CoA.

Incubate the plate at 30°C for 1 hour.

Stop the reaction by adding a stopping solution.

Add the developing reagent (CPM) to each well. This reagent will react with the Coenzyme A

produced during the enzymatic reaction to generate a fluorescent signal.

Incubate the plate at room temperature for 15-30 minutes, protected from light.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and

emission at 460 nm).

Calculate the percent inhibition for each concentration of PU139 relative to a no-inhibitor

control and determine the IC50 value.

MTS Cell Viability Assay
This protocol outlines the use of an MTS assay to determine the anti-proliferative effect of

PU139 on cancer cell lines.

Materials:
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Cancer cell line of interest (e.g., SK-N-SH)

Complete cell culture medium

PU139

MTS reagent (containing MTS and an electron coupling reagent like PES)

96-well clear microplate

Spectrophotometer (microplate reader)

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of PU139 in complete cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of PU139. Include a vehicle control (e.g., DMSO).

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified

5% CO2 incubator.

Add 20 µL of MTS reagent to each well containing 100 µL of medium.[2][3]

Incubate the plate for 1-4 hours at 37°C.[2]

Measure the absorbance at 490 nm using a microplate reader.[3]

Calculate the percentage of cell viability for each treatment relative to the vehicle control and

determine the GI50 value.

Western Blot for Histone Acetylation
This protocol describes the detection of changes in histone acetylation levels in cells treated

with PU139.
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Materials:

Cancer cell line (e.g., HCT116)

PU139

Histone extraction buffer

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-

acetyl-Histone H4) and a loading control (e.g., anti-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with PU139 at the desired concentration and for the specified time.

Harvest the cells and perform histone extraction using an acid extraction method.

Determine the protein concentration of the histone extracts.

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the image using an imaging system and quantify the band intensities to determine

the relative levels of histone acetylation.

In Vivo Neuroblastoma Xenograft Model
This protocol details the evaluation of PU139's anti-tumor efficacy in a mouse xenograft model

of neuroblastoma, both as a single agent and in combination with doxorubicin.

Materials:

Immunodeficient mice (e.g., NMRI nude mice)

SK-N-SH neuroblastoma cells

PU139

Doxorubicin

Vehicle for PU139 (e.g., 10% Tween-80 in saline)[4]

Calipers for tumor measurement

Procedure:

Subcutaneously inject SK-N-SH cells into the flank of the mice.

Allow tumors to establish and reach a palpable size.

Randomize mice into treatment groups:

Vehicle control

PU139 alone (e.g., 25 mg/kg, intraperitoneally)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://www.researchgate.net/figure/Comparison-of-the-anticancer-activity-of-PU139-and-PU141-in-a-neuroblastoma-xenograft_fig5_272096041
https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://www.medchemexpress.com/pu139.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Doxorubicin alone (e.g., 8 mg/kg, intravenously)[1]

PU139 and Doxorubicin combination

Administer treatments according to a predefined schedule (e.g., once weekly). For

combination therapy, administer the drugs successively within 1 hour.[1]

Measure tumor volume with calipers twice a week using the formula: (length × width²) / 2.[4]

Monitor animal body weight and general health throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blot for histone acetylation).

Signaling Pathways and Visualizations
PU139 Mechanism of Action
The following diagram illustrates the proposed mechanism of action for PU139, leading to

caspase-independent cell death.
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Caption: PU139 inhibits HATs, leading to histone hypoacetylation and caspase-independent

cell death.

Experimental Workflow for In Vivo Study
The following diagram outlines the key steps in the preclinical evaluation of PU139 in a

neuroblastoma xenograft model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1678330?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://www.benchchem.com/product/b1678330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Culture SK-N-SH
Neuroblastoma Cells

2. Subcutaneous Injection
into Immunodeficient Mice

3. Allow Tumors to
Establish

4. Randomize Mice into
Treatment Groups

5. Administer Treatment
(PU139, Doxorubicin, Combo, Vehicle)

6. Monitor Tumor Volume
and Animal Health

7. Study Endpoint

No

8. Euthanize and
Excise Tumors for Analysis

Yes

End

Click to download full resolution via product page

Caption: Workflow for evaluating PU139 efficacy in a neuroblastoma mouse xenograft model.
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Conclusion
PU139 is a valuable research tool for studying the roles of histone acetylation in cellular

processes and disease. Its potent pan-HAT inhibitory activity, coupled with its ability to induce

caspase-independent cell death, makes it a promising candidate for further preclinical and

potentially clinical development as an anti-cancer agent. The data and protocols presented in

this guide provide a solid foundation for researchers and drug development professionals to

effectively utilize and further investigate this compelling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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